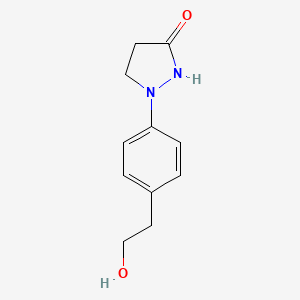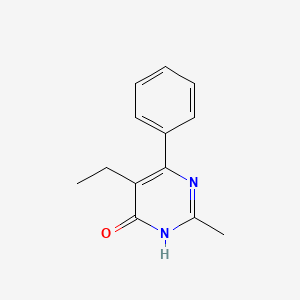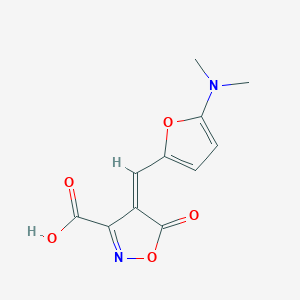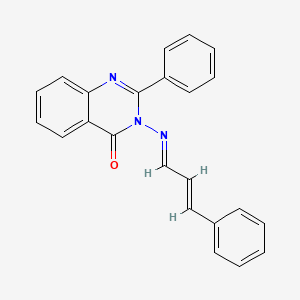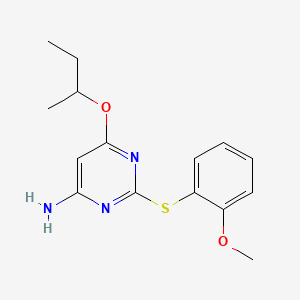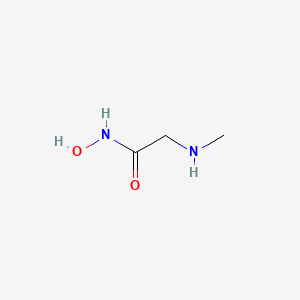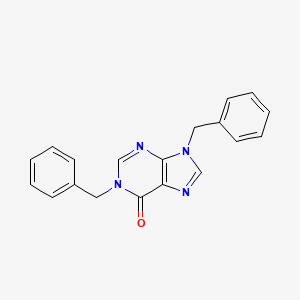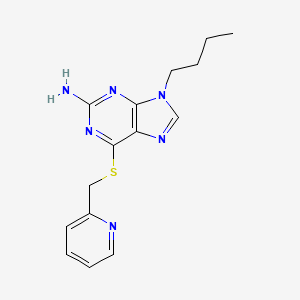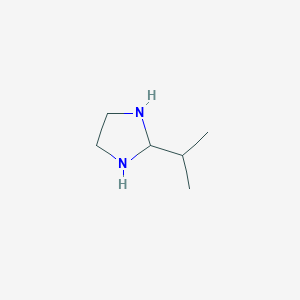
2-Isopropylimidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylimidazolidine is a heterocyclic organic compound with the molecular formula C6H14N2 It belongs to the class of imidazolidines, which are five-membered rings containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylimidazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropylamine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal salt, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and advanced purification techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropylimidazolidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are employed under controlled temperatures and solvent conditions.
Major Products: The major products formed from these reactions include imidazolidinones, amine derivatives, and various substituted imidazolidines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Isopropylimidazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use as an antimicrobial and antiviral agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain polymerization reactions.
Wirkmechanismus
The mechanism by which 2-Isopropylimidazolidine exerts its effects is primarily through its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes. Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting or modifying their activity.
Vergleich Mit ähnlichen Verbindungen
Imidazolidine: The parent compound without the isopropyl group.
Imidazole: A related five-membered ring with two nitrogen atoms but differing in the position of the nitrogen atoms.
Pyrrolidine: A similar five-membered ring but with only one nitrogen atom.
Uniqueness: 2-Isopropylimidazolidine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This substitution can enhance its stability and modify its interaction with other molecules, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
41801-99-4 |
|---|---|
Molekularformel |
C6H14N2 |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
2-propan-2-ylimidazolidine |
InChI |
InChI=1S/C6H14N2/c1-5(2)6-7-3-4-8-6/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
LQNJNYJJUZFGPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1NCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


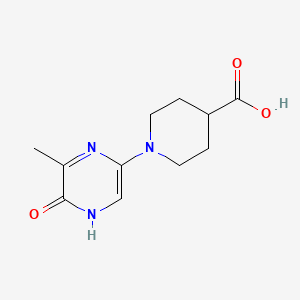
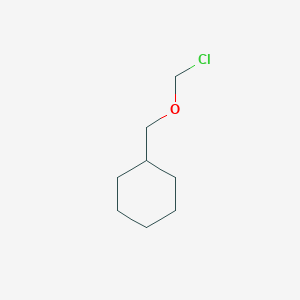
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)

